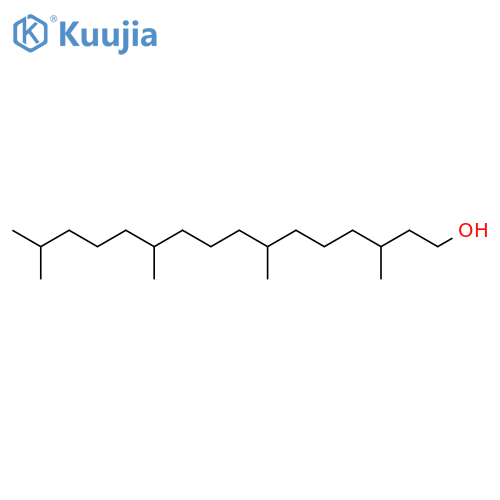Cas no 645-72-7 (Dihydrophytol)

Dihydrophytol structure
商品名:Dihydrophytol
CAS番号:645-72-7
MF:C20H42O
メガワット:298.546886920929
CID:514597
Dihydrophytol 化学的及び物理的性質
名前と識別子
-
- 1-Hexadecanol,3,7,11,15-tetramethyl-
- 3,7,11,15-tetramethylhexadecan-1-ol
- 3,7,11,15-Tetramethylhexadecanol
- Dihydrophytol
-
計算された属性
- せいみつぶんしりょう: 298.32376
じっけんとくせい
- PSA: 20.23
Dihydrophytol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM393703-5g |
3,7,11,15-Tetramethylhexadecan-1-ol |
645-72-7 | 95%+ | 5g |
$157 | 2023-02-02 | |
| A2B Chem LLC | AD17888-250mg |
1-Hexadecanol,3,7,11,15-tetramethyl- |
645-72-7 | 95% | 250mg |
$61.00 | 2024-04-19 | |
| A2B Chem LLC | AD17888-5g |
1-Hexadecanol,3,7,11,15-tetramethyl- |
645-72-7 | 95% | 5g |
$369.00 | 2024-04-19 | |
| A2B Chem LLC | AD17888-100mg |
1-Hexadecanol,3,7,11,15-tetramethyl- |
645-72-7 | ≥95% | 100mg |
$31.00 | 2024-04-19 | |
| abcr | AB568300-1g |
3,7,11,15-Tetramethylhexadecan-1-ol, 95%; . |
645-72-7 | 95% | 1g |
€75.90 | 2024-08-02 | |
| Ambeed | A1355815-5g |
3,7,11,15-Tetramethylhexadecan-1-ol |
645-72-7 | 98% | 5g |
$142.0 | 2024-04-18 | |
| Aaron | AR006U4S-5g |
1-Hexadecanol,3,7,11,15-tetramethyl- |
645-72-7 | 95% | 5g |
$137.00 | 2025-02-11 | |
| TRC | D450458-50mg |
Dihydrophytol |
645-72-7 | 50mg |
$ 98.00 | 2023-09-07 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1750-5G |
3,7,11,15-Tetramethylhexadecan-1-ol |
645-72-7 | >95.0%(GC) | 5g |
¥895.00 | 2024-04-16 | |
| TRC | D450458-100mg |
Dihydrophytol |
645-72-7 | 100mg |
$167.00 | 2023-05-18 |
Dihydrophytol 関連文献
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
645-72-7 (Dihydrophytol) 関連製品
- 4442-79-9(2-cyclohexylethan-1-ol)
- 2425-77-6(2-Hexyl-1-decanol)
- 5333-42-6(2-Octyldodecane-1-ol)
- 104-76-7(2-Ethyl-1-hexanol)
- 4457-71-0(3-Methyl-1,5-pentanediol)
- 3452-97-9(3,5,5-Trimethyl-1-hexanol)
- 626-89-1(4-Methyl-1-pentanol)
- 25339-17-7(isodecyl alcohol)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
